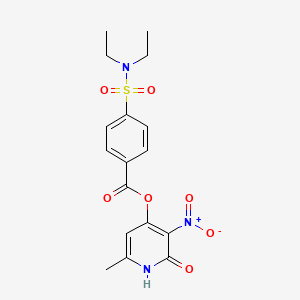

6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 4-(N,N-diethylsulfamoyl)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The papers provided do not directly address the synthesis of 6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 4-(N,N-diethylsulfamoyl)benzoate. However, they do describe the synthesis of similar nitro-containing compounds. For instance, the synthesis of a nitrovinyl-dioxan compound was achieved by acetylation of a glucopyranoside derivative, resulting in a mixture of products . Another study developed a synthesis route for an AB-type monomer precursor involving acyl chlorination, condensation, and cyclization . These methods could potentially be adapted for the synthesis of the compound , suggesting that multi-step synthetic routes involving protection, activation, and cyclization steps might be applicable.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using crystallography and spectroscopic methods. For example, the crystal structure of a benzylidene-dideoxy-mannopyranoside derivative was elucidated, revealing intramolecular hydrogen bonding and the orientation of substituent groups . This information is valuable as it provides a basis for understanding how the nitro group and other substituents might influence the molecular conformation and stability of similar compounds, including this compound.

Chemical Reactions Analysis

The papers do not provide specific information on the chemical reactions of this compound. However, the presence of a nitro group in the compounds studied suggests that they may undergo typical nitro group reactions, such as reduction to amines or participation in nucleophilic substitution reactions . The reactivity of the ester and sulfamoyl groups in the compound of interest could also be inferred from general organic chemistry principles, indicating potential sites for hydrolysis or nucleophilic attack.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of this compound are not discussed in the provided papers, the properties of structurally related compounds can offer some predictions. Nitro compounds often exhibit strong absorption in UV-visible spectroscopy due to their electronic structure . The solubility, melting points, and stability of the compound can also be influenced by the presence of the nitro group and other substituents, as seen in the crystallographic analysis of a related compound . These properties are crucial for the practical application and handling of the compound in various contexts.

Scientific Research Applications

Synthesis and Chemical Reactivity

Research in organic chemistry often focuses on the synthesis of novel compounds with potential applications in drug development, materials science, and as intermediates in chemical reactions. For example, compounds related to your query, such as dihydropyridines and nitrophenyl derivatives, have been synthesized and evaluated for various properties. Dihydropyridines, for instance, have applications in medicinal chemistry due to their biological activities. Studies on the synthesis of new pyrazolopyridines and their derivatives highlight the versatility and reactivity of such compounds, offering insights into their potential applications in creating novel therapeutic agents or functional materials (Ghattas et al., 2003).

Materials Science Applications

In the realm of materials science, compounds with nitro groups and dihydropyridine structures have been explored for their optical and electronic properties. For example, azo polymers incorporating nitrophenyl groups have been studied for reversible optical storage, showcasing how such compounds can be used in the development of advanced optical materials with potential applications in data storage and photonics (Meng et al., 1996).

Chemical Properties and Interactions

The chemical properties and interactions of nitrophenyl derivatives and dihydropyridines have also been a subject of study. Research into the electrochemical behavior of unsymmetrical dihydropyridines, for example, provides insights into their reactivity and potential applications in electrochemical sensors or as building blocks in organic synthesis (David et al., 1995). Additionally, studies on the reaction of nitric oxide with sulfhydryl groups in the presence of nitrophenyl compounds contribute to our understanding of biochemical processes and the potential for developing novel therapeutic agents (Demaster et al., 1995).

properties

IUPAC Name |

(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 4-(diethylsulfamoyl)benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O7S/c1-4-19(5-2)28(25,26)13-8-6-12(7-9-13)17(22)27-14-10-11(3)18-16(21)15(14)20(23)24/h6-10H,4-5H2,1-3H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIYZSRZPNFOSRE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)OC2=C(C(=O)NC(=C2)C)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O7S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2Z)-2-[(3-chlorophenyl)imino]-8-methoxy-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B3013310.png)

![7-(4-Bromophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B3013311.png)

![N-(furan-2-ylmethyl)-3-[3-(trifluoromethyl)phenyl]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B3013319.png)

![3-methoxy-N-[2-(4-nitrophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B3013320.png)

![[(2S,3S)-4-ethyl-3-phenylmorpholin-2-yl]methanamine](/img/structure/B3013321.png)

![(2Z)-2-[(3,5-difluorophenyl)imino]-N-(furan-2-ylmethyl)-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B3013325.png)

![N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]cyclopropanamine hydrochloride](/img/structure/B3013326.png)

![N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isobutyramide](/img/structure/B3013331.png)